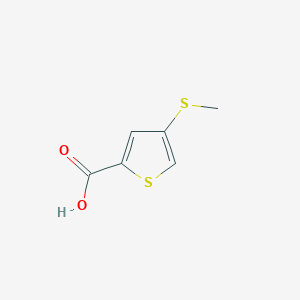
4-Methylthio-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthio-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C6H6O2S2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Properties
One of the significant applications of 4-Methylthio-2-thiophenecarboxylic acid lies in its potential as an anticancer agent. Research indicates that derivatives of thiophene compounds, including this acid, can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from thiophene structures can inhibit the growth of colorectal carcinoma (HCT116), hepatocellular carcinoma (HEPG2), and breast adenocarcinoma (MCF7) cells, demonstrating promising IC50 values in the low micromolar range .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis. For example, Raltitrexed, a drug derived from 2-thiophenecarboxylic acid, has been shown to effectively treat colorectal cancer by specifically inhibiting this enzyme .
Organic Synthesis
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications and derivatizations, leading to a variety of other useful compounds. For example, it can be used to synthesize halogenated derivatives that are valuable in creating more complex thiophene-based structures .
Synthesis Route
The synthesis of this compound can be achieved through several methods involving thiophene derivatives and carboxylic acids. The reaction conditions typically involve halogenation followed by carboxylation processes to introduce the necessary functional groups efficiently .
Materials Science
Conductive Polymers
In materials science, thiophene derivatives like this compound are explored for their potential use in conductive polymers. These materials are essential in developing organic electronic devices due to their electrical conductivity and stability. The incorporation of thiophene units enhances the electronic properties of polymers, making them suitable for applications in organic solar cells and field-effect transistors .
Nanocomposites
Additionally, research has indicated that incorporating thiophene derivatives into nanocomposites can improve mechanical strength and thermal stability. This application is particularly relevant in creating advanced materials for aerospace and automotive industries .
Table 1: Cytotoxicity Data of Thiophene Derivatives
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4a | HEPG2 | 2.35 |
| 7d | HELA | 1.28 |
| 8a | MCF7 | 0.94 |
| Doxorubicin | HCT116 | 0.54 |
This table summarizes the cytotoxicity of selected thiophene derivatives against various cancer cell lines, highlighting the potential of these compounds as therapeutic agents.
Synthesis Case Study: Preparation Methodology
A notable preparation method for synthesizing this compound involves:
- Halogenation: Using bromine or NBS to introduce bromine into the thiophene ring.
- Carboxylation: Reacting the halogenated compound with carbon dioxide under basic conditions to form the carboxylic acid.
This method showcases a high yield and efficiency, making it attractive for industrial applications .
Propiedades
Fórmula molecular |
C6H6O2S2 |
|---|---|
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
4-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O2S2/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8) |
Clave InChI |
NEODFWFSTQAKDS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CSC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















